molecular formula C15H19NO3 B2499236 benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 143321-94-2

benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2499236
CAS No.: 143321-94-2
M. Wt: 261.321
InChI Key: XRVPHGWCSXRKAY-WEVVVXLNSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate based on IUPAC rules.

  • Core structure : Pyrrolidine-1-carboxylate (a five-membered saturated nitrogen heterocycle with a carboxylate ester at position 1).
  • Substituents :
    • Position 2 : A (1E)-3-hydroxyprop-1-en-1-yl group (trans-configured allylic alcohol).
    • Ester protection : A benzyl group (C₆H₅CH₂-) attached to the carbonyl oxygen.

The E-configuration of the double bond in the propenyl group is critical for defining stereochemistry. The molecular formula is C₁₅H₁₉NO₃ (molecular weight: 261.32 g/mol).

Molecular Geometry and Conformational Analysis

Key Structural Features
  • Pyrrolidine ring : A five-membered amine ring with four single bonds and one double bond (if unsaturated). In this case, the ring is saturated, allowing flexibility in conformation.
  • Ester functional group : A carbonyl group (C=O) bonded to a benzyl moiety, introducing steric bulk and electronic effects.
  • Hydroxypropenyl substituent : A trans-allylic alcohol with the hydroxyl group at C3 of the propenyl chain.
Conformational Considerations
  • Pyrrolidine ring puckering : The saturated pyrrolidine ring adopts an envelope conformation, with the nitrogen atom typically in an axial or equatorial position.
  • E-configuration : The double bond in the propenyl group restricts rotation

Properties

IUPAC Name

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPHGWCSXRKAY-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

This compound participates in nickel- and iridium-catalyzed cross-coupling reactions under photoredox conditions. For example:

General Procedure A ( ):

  • Catalysts : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), NiCl₂- glyme (10 mol%), 4,4′-dimethoxy-2,2′-bipyridyl (10 mol%).

  • Conditions : MeCN solvent, K₂CO₃ (2.0 equiv), water (20 equiv), nitrogen degassing.

  • Reagents : Alkyl halides (e.g., benzyl chloride, ethyl 4-bromobutyrate).

Product SynthesizedYieldKey Observations
tert-Butyl 2-benzylpyrrolidine-1-carboxylate84%Clean conversion with Boc protection retained; confirmed by ¹H-NMR .
Benzyl 2-(4-ethoxy-4-oxobutyl)pyrrolidine-1-carboxylate64%Compatibility with ester-functionalized alkyl halides .

These reactions highlight its utility in constructing complex pyrrolidine derivatives for pharmaceutical intermediates.

Hydroxyl Group Protection/Deprotection

The 3-hydroxyprop-1-enyl sidechain undergoes protection strategies:

  • Benzylation : Using benzyl chloroformate (Cbz-Cl) with triethylamine in dichloromethane at 0°C yields protected derivatives (92% yield) .

  • Deprotection : KOH in ethanol/water removes acetyl groups (15-minute reaction time) .

Stereoselective Epoxidation

Sodium trifluoroacetate and DFI in toluene mediate stereoinversion of R-CHP to S-CHP with 99.9:0.1 enantiomeric ratio .

Reagent SystemYieldStereoselectivity (S:R)
DFI/NaTFA89%99.9:0.1
BDDF/NaTFA85%96:4

Mechanistic Insights

  • Photoredox Catalysis : Dual Ir/Ni systems enable radical-polar crossover mechanisms for C–C bond formation .

  • Steric Effects : Bulky substituents on the pyrrolidine ring direct regioselectivity in allylic substitutions .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate serves as a building block for synthesizing potential drug candidates targeting neurological disorders. Its structural similarity to neurotransmitter analogs allows researchers to explore its efficacy in modulating neurotransmitter systems .
  • Enzyme Inhibition Studies : The compound is utilized in studies investigating its role as an inhibitor of acetylcholinesterase, which may enhance cholinergic signaling pathways. This is particularly relevant for developing treatments for conditions like Alzheimer's disease .

2. Organic Synthesis

  • Intermediate Production : This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates the development of new synthetic methodologies, making it valuable in organic chemistry research .
  • Synthesis of Novel Compounds : Researchers have successfully synthesized libraries of pyrrolidine derivatives using this compound as a precursor, leading to compounds with promising anticancer and antibacterial activities .

3. Biological Studies

  • Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cell lines, including M-Hela tumor cells, outperforming traditional chemotherapeutics like tamoxifen in some cases .
  • Biofilm Inhibition : Certain derivatives have shown effectiveness in suppressing bacterial biofilm growth, indicating potential applications in combating antibiotic resistance .

Synthetic Routes

  • Reagents Used : The synthesis often employs benzyl chloroformate and pyrrolidine derivatives under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran.

Reaction Conditions

  • Reactions are conducted at temperatures ranging from room temperature to reflux, depending on the specific pathway chosen for synthesis .

Case Studies

Study TitleFocusFindings
Synthesis of Novel 2-(Het)arylpyrrolidine DerivativesAnticancer ActivitySome synthesized derivatives showed double the efficacy against M-Hela cells compared to tamoxifen; significant survival rates were noted in animal models .
Evaluation of Pyrrolidine DerivativesBiological ActivityIdentified compounds exhibited both anticancer and antibacterial properties, highlighting their potential for drug development .

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate (Target) C15H17NO3 ~259.3 (1E)-3-hydroxyprop-1-en-1-yl High polarity, moderate solubility
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate () C19H19BrN2O3 403.27 2-bromophenyl carbamoyl High BChE selectivity (IC₅₀ = 27.38 µM)
Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate C19H26N2O3 330.42 Morpholin-4-yl Lipophilic, bulky
Benzyl 2-hydroxypyrrolidine-1-carboxylate () C12H15NO3 221.25 Hydroxy Reduced steric hindrance

Conformational Analysis

The pyrrolidine ring’s puckering (described by Cremer-Pople coordinates in ) and the (1E)-configuration of the propenyl group influence the compound’s three-dimensional structure. These features may enhance binding to enzyme active sites compared to planar carbamoyl analogs or bulkier morpholine derivatives .

Implications for Drug Design

However, its moderate molecular weight (~259 g/mol) aligns with Lipinski’s rules for oral bioavailability, contrasting with heavier analogs (e.g., 330–403 g/mol), which may face absorption challenges .

Biological Activity

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate, with CAS number 143321-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

  • IUPAC Name : Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]-1-pyrrolidinecarboxylate
  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • Physical Form : Liquid
  • Purity : 90% .

Research indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines, notably HL-60 cells (a human promyelocytic leukemia cell line). The mechanism involves the induction of apoptosis through the activation of caspases, particularly caspase-3, which plays a critical role in programmed cell death .

In Vitro Studies

A study conducted by Naqvi et al. (2021) explored the cytotoxic effects of structurally diverse benzyl pyrrolidine analogues. The findings revealed that lead compounds, including this compound, induced apoptosis in HL-60 cells at a concentration of approximately 10 µM. The compounds demonstrated selective action against cancer cells while exhibiting milder effects on non-cancerous cell lines .

Table 1: Cytotoxicity of Lead Compounds

Compound IDCell LineIC50 (µM)Apoptosis Induction
5jHL-60~10Yes
5pA549 (Lung)>30No
5jNon-cancerous>50No

Molecular Docking and Dynamics

The binding affinity of this compound with caspase-3 was assessed using molecular docking studies. Results indicated stable interactions with key residues at the active site throughout a 50 ns molecular dynamics simulation. This stability suggests potential for therapeutic applications targeting apoptotic pathways in cancer treatment .

Bioavailability Studies

In addition to its cytotoxic properties, the compound's bioavailability was examined through interactions with Bovine Serum Albumin (BSA). Various biophysical methods confirmed that the compound maintains sufficient stability and solubility under physiological conditions, enhancing its potential as a therapeutic agent .

Q & A

What are the critical steps in synthesizing benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate to ensure high yield?

Basic
The synthesis involves multi-step reactions under controlled conditions:

  • Stepwise addition : Dropwise addition of reagents (e.g., benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane) to minimize side reactions .
  • Base selection : Triethylamine is used to neutralize acids and stabilize intermediates .
  • Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate from 3:1 to 2:1) ensures high purity .
  • Reduction : Hydrogenation with 10% palladium on carbon under H₂ achieves selective reduction of double bonds .
StepKey Reagents/ConditionsYield Range
1DCM, triethylamine65–78%
2Pd/C, H₂, ethanol78–97%
Table 1. Synthesis conditions and yields from optimized protocols .

How can stereochemical integrity be maintained during the synthesis of pyrrolidine carboxylate derivatives?

Advanced

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (2S)-pyrrolidine derivatives) to control stereochemistry .
  • Catalytic asymmetric synthesis : Transition metal catalysts or organocatalysts can induce desired configurations .
  • Validation : X-ray crystallography (e.g., as in ) or computational tools like Mercury CSD ( ) confirm stereochemistry.

What spectroscopic techniques are most effective for characterizing this compound?

Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, vinyl proton signals appear at δ 5.8–6.5 ppm in analogous compounds .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
  • HRMS : Validates molecular formula (e.g., [M+Na]⁺ peaks for accurate mass determination) .

How should researchers resolve contradictions between experimental and computational NMR data?

Advanced

  • Dynamic effects : Check for tautomerism or conformational exchange broadening signals.
  • Solvent corrections : Simulate spectra with solvent-specific parameters (e.g., DMSO-d₆ vs. CDCl₃) .
  • Software validation : Use tools like ACD/Labs or Gaussian to model chemical shifts and compare with experimental data .

What purification strategies are optimal for isolating pyrrolidine carboxylates?

Basic

  • Column chromatography : Silica gel with hexane:ethyl acetate gradients (3:1 to 2:1) effectively separates polar byproducts .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .
Solvent SystemPurity Achieved
Hexane:EtOAc (3:1)>95% (by ¹H NMR)
Ethanol>98% (crystalline)
Table 2. Purification efficiency of common solvent systems .

How can reaction conditions be optimized for scalability?

Advanced

  • Catalyst screening : Test iron or palladium catalysts for cost-effective scaling (e.g., Fe(dibm)₃ in EtOH at 60°C) .
  • Solvent optimization : Replace dichloromethane with greener solvents (e.g., ethanol) without compromising yield .
  • Continuous flow systems : Explore microreactors to enhance mixing and heat transfer .

What role does the benzyl ester group play in reactivity and solubility?

Basic

  • Solubility : Enhances solubility in organic solvents (DCM, THF, ethanol) due to hydrophobic aromatic rings .
  • Protecting group : Stabilizes the carboxylate during synthesis and can be removed via hydrogenolysis .

How can Mercury CSD aid in structural analysis of this compound?

Advanced

  • Intermolecular interactions : Identify π-π stacking or hydrogen bonding patterns in crystal structures .
  • Packing similarity : Compare with known pyrrolidine derivatives to predict polymorphism .
  • Void analysis : Assess potential for co-crystallization or solvent inclusion .

What are common pitfalls in interpreting mass spectrometry data for this compound?

Advanced

  • Fragmentation patterns : Over-reliance on [M+H]⁺ peaks may miss adducts (e.g., [M+Na]⁺).
  • Isotopic interference : Bromine-containing analogs (e.g., ) require correction for ⁷⁹Br/⁸¹Br isotopes.
  • High-resolution validation : Use HRMS to distinguish isobaric species (e.g., C₁₈H₁₈BrN₅O₂ vs. C₁₉H₂₀BrN₃O₃) .

How do reaction atmospheres impact synthetic outcomes?

Basic

  • Inert conditions : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., vinyl groups) .
  • Hydrogenation : H₂ atmosphere enables selective reduction of alkenes or nitro groups .

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